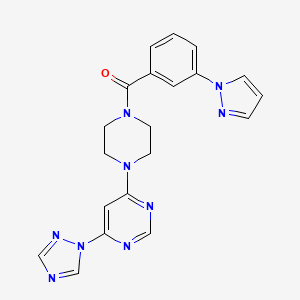

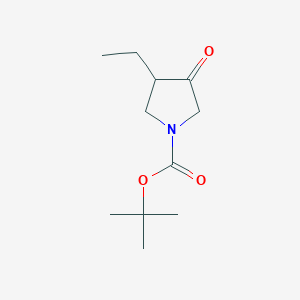

![molecular formula C19H19F3N2O B2701485 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097915-46-1](/img/structure/B2701485.png)

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Wissenschaftliche Forschungsanwendungen

Antagonistic Activity on TRPV1 Receptors

A study by Kim et al. (2012) explored the structure-activity relationships of a series of propanamides, including compounds structurally related to N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide. These compounds were evaluated for their antagonistic activity on the TRPV1 receptor, which is a target for pain management. The research identified specific compounds exhibiting significant analgesic activity in rat neuropathic pain models, highlighting the potential of these molecules in developing new pain management therapies (Kim et al., 2012).

Electrochemical Synthesis of Hydrogen Peroxide

Fellinger et al. (2012) discussed the use of mesoporous nitrogen-doped carbon derived from related propanamides as a catalyst for the electrochemical synthesis of hydrogen peroxide. This study underscores the potential of these compounds in catalyzing reactions for producing hydrogen peroxide, a key industrial and environmental chemical (Fellinger et al., 2012).

Anticonvulsant Hybrid Compounds

Kamiński et al. (2016) synthesized and evaluated a library of new hybrid compounds derived from N-phenyl-propanamides and -butanamides for anticonvulsant activity. These compounds were designed by fusing chemical fragments from clinically relevant antiepileptic drugs. The study identified compounds with broad anticonvulsant activity across different preclinical seizure models, indicating their potential as novel antiepileptic medications (Kamiński et al., 2016).

Cyclization to Form Highly Substituted 2-Aminopyridines

Lane et al. (2012) described an iron-catalyzed cycloaddition process involving diynes and cyanamides to form 2-aminopyridines. This reaction showcases the utility of compounds similar to N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide in synthesizing complex heterocycles that are valuable in medicinal chemistry and material science (Lane et al., 2012).

Inhibitors of Cyclin-dependent Kinases

Pevarello et al. (2005) conducted research on 3-aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. This research is relevant for understanding the broader context of how structural analogs of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide can be optimized for therapeutic applications, specifically in targeting cyclin-dependent kinases involved in cancer cell proliferation (Pevarello et al., 2005).

Eigenschaften

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c20-19(21,22)16-7-1-13(2-8-16)4-10-18(25)24-12-14-3-9-17(23-11-14)15-5-6-15/h1-3,7-9,11,15H,4-6,10,12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDOHDXTGUUUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

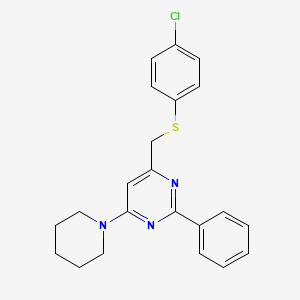

![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)

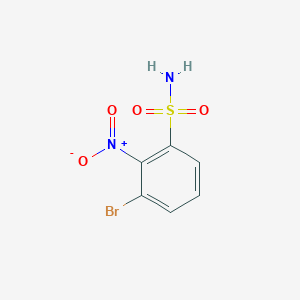

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)

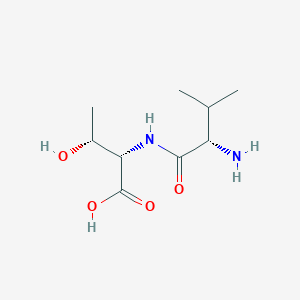

![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)

![N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2701413.png)

![3-(4-methylbenzyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701415.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2701416.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701420.png)